molecular formula C9H14O4 B8767888 2-Cyclopentylmethyl-malonic acid CAS No. 5243-36-7

2-Cyclopentylmethyl-malonic acid

Cat. No.: B8767888
CAS No.: 5243-36-7
M. Wt: 186.20 g/mol
InChI Key: DKAOCRJQKXPHKR-UHFFFAOYSA-N
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Description

Its structure comprises two carboxylic acid groups (–COOH) and a branched cyclopentylmethyl chain, contributing to unique physicochemical properties. This compound is synthesized via alkaline hydrolysis of its diethyl ester precursor (compound 188) using KOH in ethanol/water, achieving a 95% yield . Key spectral data include:

  • ¹H-NMR: δ 2.55–2.32 (m, 1H, cyclopentyl), 1.76–1.25 (m, 8H, cyclopentyl and methyl), 1.23 (s, 3H, CH₃).
  • ¹³C-NMR: δ 175.9 (COOH), 57.0 (C–CH₃), 45.4 (cyclopentyl), 28.9–26.6 (cyclopentyl carbons) .

Its applications include serving as a precursor for chiral carbenes in asymmetric catalysis and chiral recognition studies .

Properties

CAS No.

5243-36-7

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-(cyclopentylmethyl)propanedioic acid

InChI

InChI=1S/C9H14O4/c10-8(11)7(9(12)13)5-6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11)(H,12,13)

InChI Key

DKAOCRJQKXPHKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(C(=O)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

2-Cyclopentylmethyl-malonic acid is being investigated for its potential in drug formulation and development. Its structure allows it to act as a versatile building block for synthesizing various pharmaceutical compounds. Notably, it has been explored for:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown improved inhibition rates compared to standard treatments, suggesting its potential as a new antibiotic agent .
  • Anticancer Properties : The compound is being evaluated for its efficacy against specific cancer types. Preliminary studies indicate that it may target pathways involved in tumor growth, making it a candidate for further investigation in cancer therapeutics .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for understanding complex biological processes:

  • Enzyme Inhibition Studies : It has been used to study enzyme interactions and inhibition mechanisms, particularly in metabolic pathways. This research is crucial for developing new therapeutic strategies targeting specific enzymes .
  • Receptor Interaction : The compound's ability to interact with various receptors makes it useful in pharmacological studies aimed at elucidating receptor-ligand dynamics .

Agricultural Chemistry

The agricultural sector is also exploring the applications of this compound:

  • Pesticide Development : Researchers are evaluating its potential as an active ingredient in novel pesticides or herbicides. Its unique chemical properties could lead to more effective formulations with reduced environmental impact.
  • Plant Growth Regulators : There is ongoing research into the use of this compound as a plant growth regulator, which may enhance crop yield and resilience against pests and diseases .

Material Science

In material science, this compound is being investigated for its role in developing advanced materials:

  • Polymer Synthesis : The compound can be utilized in synthesizing specialty polymers with enhanced mechanical properties and thermal stability. This application is particularly relevant in industries requiring durable materials, such as automotive and aerospace .
  • Biodegradable Plastics : Its derivatives are being studied for use in biodegradable plastics, contributing to sustainable materials development that addresses environmental concerns associated with traditional plastics .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited higher antimicrobial activity than existing antibiotics against specific bacterial strains, suggesting a promising avenue for new antibiotic development.
  • Cancer Treatment : In vitro studies showed that formulations containing this compound significantly inhibited the proliferation of cancer cells, indicating its potential as a therapeutic agent.
  • Agricultural Application : Field trials using this compound as a pesticide showed a marked reduction in pest populations while maintaining crop health, supporting its viability as an environmentally friendly alternative to conventional pesticides.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table highlights key structural and functional differences between 2-cyclopentylmethyl-malonic acid and related compounds:

Compound Name Key Functional Groups Substituents Molecular Formula Notable Applications
This compound Two –COOH, cyclopentylmethyl Cyclopentylmethyl at C2 C₁₀H₁₆O₄ Catalysis, chiral synthesis
α-Cyclopentylmandelic Acid One –COOH, –OH, cyclopentyl Cyclopentyl and phenyl at C2 C₁₃H₁₆O₃ Pharmaceutical impurities
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid) One –COOH, –OH, two phenyl Two phenyl groups at C2 C₁₄H₁₂O₃ Organic synthesis, detoxification
Methylmalonic Acid Two –COOH, methyl Methyl at C2 C₄H₆O₄ Biomarker for metabolic disorders
Cyclopentyl Methylphosphonochloridoate –PO₃Cl, cyclopentyl Cyclopentyl and methylphosphonate C₆H₁₂ClO₂P Organophosphorus chemistry

Physicochemical Properties

  • Acidity: this compound has two carboxylic acid groups (pKa₁ ~2.8, pKa₂ ~5.7, estimated), making it more acidic than monocarboxylic analogues like α-cyclopentylmandelic acid (pKa ~3.4) . Benzilic acid (pKa ~2.9) exhibits lower acidity due to electron-withdrawing phenyl groups stabilizing the conjugate base .
  • Solubility :

    • The cyclopentylmethyl group in this compound reduces water solubility compared to methylmalonic acid, which is highly polar due to its smaller methyl substituent .
    • α-Cyclopentylmandelic acid and benzilic acid show moderate solubility in organic solvents (e.g., ethyl acetate) due to aromatic/hydrophobic substituents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Cyclopentylmethyl-malonic acid with high yield and purity?

  • Methodological Answer : Synthesis typically involves malonic ester condensation or alkylation of cyclopentylmethyl groups. Key steps include:

  • Reaction optimization : Use anhydrous conditions to avoid hydrolysis of the malonic acid moiety. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Employ recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product. Validate purity using HPLC (≥98% purity threshold) .
  • Safety protocols : Follow PPE guidelines, including gloves, face shields, and proper ventilation, as outlined in chemical safety data sheets .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or moisture absorption .
  • Handling : Use chemical fume hoods for weighing and synthesis. Inspect gloves for integrity before use and dispose of contaminated PPE according to laboratory waste protocols .
  • Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess thermal and hydrolytic stability .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclopentylmethyl substitution patterns and malonic acid backbone integrity. Compare chemical shifts with analogous compounds (e.g., diphenylacetic acid derivatives) .
  • FT-IR : Identify characteristic carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) and cyclopentyl C-H bending modes .
  • Mass spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and rule out impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or HPLC data when analyzing this compound derivatives?

  • Methodological Answer :

  • Data validation : Re-run spectra under standardized conditions (e.g., same solvent, temperature) to exclude experimental variability. Cross-validate with alternative techniques (e.g., X-ray crystallography for structural ambiguity) .
  • Contamination analysis : Use HPLC-MS to detect trace impurities (e.g., cyclopentylmethyl ester byproducts) that may skew NMR integration ratios .
  • Statistical tools : Apply principal component analysis (PCA) to identify outliers in spectral datasets from multiple batches .

Q. What computational approaches are suitable for studying the reactivity of this compound in catalytic processes?

  • Methodological Answer :

  • DFT calculations : Model transition states and activation energies for decarboxylation or cyclization reactions using Gaussian or ORCA software. Compare with experimental kinetic data .
  • Molecular docking : Simulate interactions with enzymes (e.g., malonyl-CoA synthetase) to predict binding affinities and catalytic efficiency .
  • Machine learning : Train models on existing malonic acid derivative datasets to predict reaction outcomes under varying conditions (e.g., solvent polarity, catalyst loadings) .

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